Metaproterenol

描述

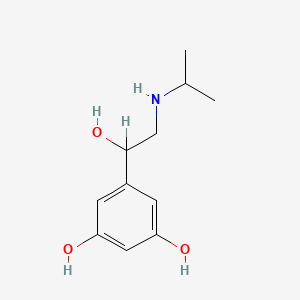

Structure

3D Structure

属性

IUPAC Name |

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOINURANNBYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048529 | |

| Record name | Metaproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orciprenaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.7mg/L, 6.92e+00 g/L | |

| Record name | Orciprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orciprenaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

586-06-1 | |

| Record name | Metaproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orciprenaline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orciprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metaproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metaproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orciprenaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAPROTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orciprenaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Orciprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orciprenaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Blueprint of Bronchodilation: A Technical Guide to Metaproterenol Sulfate's Mechanism of Action in Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol sulfate, also known as orciprenaline, is a short-acting beta-2 adrenergic receptor agonist (SABA) utilized in the management of bronchoconstriction associated with respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a member of the phenylethanolamine class of drugs, its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby increasing airflow to the lungs.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound sulfate on bronchial smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: A Cascade of Molecular Events

The primary pharmacological effect of this compound sulfate is achieved through its interaction with beta-2 adrenergic receptors, which are abundantly expressed on the surface of bronchial smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade, culminating in muscle relaxation and bronchodilation.

This compound acts as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[1]

Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation in intracellular cAMP levels is the critical juncture in the signaling pathway leading to smooth muscle relaxation.

The primary effector of cAMP in bronchial smooth muscle is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate a variety of intracellular target proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound sulfate and related compounds. It is important to note that specific binding affinity (Ki or Kd) and potency (EC50 or pD2) values for this compound are not consistently reported in readily available literature, reflecting its status as an older drug with less contemporary research focus compared to newer beta-2 agonists.

| Parameter | Agonist | Value | Tissue/System | Reference |

| Potency (EC50) | Isoproterenol | ~52.3 nM | CHW-1102 cells expressing human beta-2 adrenergic receptors | [4] |

| Methacholine (contractile) | ~0.88 µM | Sensitized guinea pig tracheal chains | [5] |

Note: The lack of specific, publicly available Ki and EC50 values for this compound highlights a gap in the comprehensive in-vitro characterization of this compound compared to more modern bronchodilators.

Experimental Protocols

In-Vitro Assessment of Bronchodilator Potency: The Organ Bath Assay

The organ bath, or isolated tissue bath, is a classical pharmacological technique used to assess the contractile and relaxant properties of drugs on smooth muscle preparations, such as bronchial rings.

Methodology:

-

Tissue Preparation:

-

Tracheal or bronchial tissue is carefully dissected from a suitable animal model (e.g., guinea pig).

-

The surrounding connective tissue and epithelium (if studying the direct effect on smooth muscle) are removed.

-

The trachea or bronchus is cut into rings of 2-4 mm in width.

-

-

Mounting:

-

The tissue rings are suspended between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (typically 37°C).

-

One hook is fixed to the bottom of the bath, while the other is connected to an isometric force transducer to measure changes in muscle tension.

-

The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

-

-

Equilibration and Pre-contraction:

-

The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams).

-

Following equilibration, the tissue is pre-contracted with a contractile agonist such as methacholine or histamine to induce a stable, submaximal contraction.

-

-

Drug Administration and Data Acquisition:

-

Once a stable contraction plateau is reached, this compound sulfate is added to the organ bath in a cumulative, concentration-dependent manner.

-

The resulting relaxation of the smooth muscle is recorded by the force transducer.

-

The data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation) can be determined.

-

Measurement of Intracellular cAMP Accumulation

Assessing the direct biochemical consequence of beta-2 adrenergic receptor activation can be achieved through a cAMP accumulation assay.

Methodology:

-

Cell Culture:

-

A suitable cell line expressing beta-2 adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line like HEK293 or CHO cells) is cultured to an appropriate confluency.

-

-

Assay Preparation:

-

The cells are harvested and seeded into a multi-well plate.

-

The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.

-

-

Agonist Stimulation:

-

The cells are stimulated with varying concentrations of this compound sulfate for a defined period.

-

-

Cell Lysis and cAMP Detection:

-

The cells are lysed to release the intracellular contents, including cAMP.

-

The concentration of cAMP is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.

-

-

Data Analysis:

-

The results are used to generate a concentration-response curve for cAMP production, allowing for the determination of the EC50 for this specific biochemical endpoint.

-

Visualizing the Molecular and Experimental Frameworks

Signaling Pathway of this compound Sulfate

Caption: Signaling cascade of this compound in bronchial smooth muscle.

Experimental Workflow for Organ Bath Assay

Caption: Workflow for assessing bronchodilator activity in vitro.

Logical Relationship: From Drug Binding to Physiological Response

Caption: Logical flow from receptor binding to bronchodilation.

Conclusion

This compound sulfate exerts its bronchodilatory effects through a well-characterized mechanism initiated by its binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. The subsequent activation of the adenylyl cyclase/cAMP/PKA signaling pathway leads to a reduction in the contractile state of the muscle, resulting in airway widening and relief from bronchospasm. While the qualitative aspects of this mechanism are well-established, a deeper quantitative understanding, particularly regarding its receptor binding kinetics and functional potency in isolated tissues, would benefit from further contemporary research. The experimental protocols outlined provide a robust framework for such investigations, allowing for the continued characterization of this and other bronchodilator agents.

References

- 1. This compound | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased muscarinic receptor blockade by atropine in tracheal chains of ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Orciprenaline: A Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orciprenaline, also known as metaproterenol, is a moderately selective beta-2 adrenergic receptor agonist that has been utilized as a bronchodilator in the management of asthma and other respiratory conditions characterized by bronchospasm.[1][2][3] Its therapeutic effect is achieved through the relaxation of bronchial smooth muscle.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of orciprenaline, summarizing key data from various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's preclinical profile.

Pharmacodynamics

The primary pharmacodynamic effect of orciprenaline is bronchodilation, mediated by its agonist activity at β2-adrenergic receptors.[2][3]

Mechanism of Action

Orciprenaline selectively binds to and stimulates β2-adrenergic receptors on the surface of airway smooth muscle cells.[2][3] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[4]

Figure 1: Orciprenaline's mechanism of action signaling cascade.

In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the bronchodilatory effects of orciprenaline in various animal models.

Table 1: In Vitro Pharmacodynamic Properties of Orciprenaline

| Parameter | Value | Species/System | Reference |

| IC50 (β2-Adrenergic Receptor Agonism) | 68 nM | Not Specified | [4] |

Table 2: In Vivo Bronchodilator Activity of Orciprenaline

| Animal Model | Challenge Agent | Orciprenaline Effect | Route of Administration | Reference |

| Guinea Pig | Histamine | Protection from bronchospasm | Oral | [5][6] |

| Guinea Pig | Histamine | Antagonized bronchospasm | Not Specified | [1] |

| Guinea Pig | Acetylcholine | Marked relaxing effect | Not Specified | [6] |

| Dog | Morphine or Pilocarpine | Bronchodilator action equivalent to 1 mg/kg isoprenaline (at 30 mg/kg) | Intravenous | [5] |

| Dog | Acetylcholine | Antagonized increase in pulmonary resistance | Not Specified | [7] |

Pharmacokinetics

The pharmacokinetic profile of orciprenaline has been investigated in several preclinical species, revealing insights into its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of Orciprenaline in Preclinical Models

| Species | Route | T1/2 (slower phase) | Key Findings | Reference |

| Rat | Intravenous | - | Higher concentrations found in lungs, liver, and kidneys compared to plasma. | [8] |

| Rabbit | Intravenous | 15 hours | Biphasic decline in plasma. | [8] |

| Cat | Intravenous | 6 hours | Biphasic decline in plasma; not metabolized to an appreciable amount. | [8] |

Absorption

Following oral administration, orciprenaline is absorbed from the gastrointestinal tract. In dogs, the oral absorption of orciprenaline sulphate is approximately five times better than that of isoproterenol.[6]

Distribution

After intravenous injection in rats, higher concentrations of tritiated orciprenaline were found in the lungs, liver, and kidneys compared to plasma. A higher percentage of the unchanged drug was located in the heart, lungs, and skeletal muscle.[8]

Metabolism

Orciprenaline is primarily metabolized via conjugation with glucuronic acid in rats and rabbits.[8] The cat, however, does not metabolize orciprenaline to a significant extent.[8]

Excretion

The primary route of excretion for orciprenaline and its metabolites is via the urine.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the assessment of orciprenaline's pharmacokinetics and pharmacodynamics.

Histamine-Induced Bronchospasm in Guinea Pigs

This model is a classical method for evaluating the efficacy of bronchodilators.

Figure 2: General workflow for histamine-induced bronchospasm studies.

Protocol Outline:

-

Animal Preparation: Male Hartley guinea pigs are typically used. Baseline respiratory parameters are recorded.

-

Drug Administration: A solution of orciprenaline or vehicle is administered, often orally or via inhalation.

-

Histamine Challenge: Animals are exposed to a histamine aerosol (e.g., 1% histamine dihydrochloride in saline) in a closed chamber.

-

Measurement of Bronchoconstriction: The primary endpoint is typically the time to onset of preconvulsive dyspnea or a significant increase in airway resistance as measured by plethysmography.

-

Data Analysis: The protective effect of orciprenaline is calculated as the percentage increase in the time to onset of bronchoconstriction compared to the vehicle control group.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Dogs

This model allows for more invasive and detailed measurements of pulmonary mechanics.

Figure 3: Workflow for assessing bronchodilator effects in anesthetized dogs.

Protocol Outline:

-

Anesthesia and Instrumentation: Dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and blood pressure monitoring. An esophageal balloon and pneumotachograph are used to measure pulmonary resistance.

-

Baseline Measurements: Stable baseline measurements of pulmonary resistance and other cardiorespiratory parameters are obtained.

-

Induction of Bronchoconstriction: A continuous intravenous infusion of acetylcholine is administered to induce a stable increase in pulmonary resistance.

-

Drug Administration: Orciprenaline is administered intravenously as a bolus or infusion.

-

Measurement of Bronchodilator Effect: The reversal of the acetylcholine-induced increase in pulmonary resistance is continuously monitored.

-

Data Analysis: The magnitude and duration of the bronchodilator response to orciprenaline are quantified.

Beta-2 Adrenergic Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to its target receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line (e.g., HEK293) or tissue.

-

Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (orciprenaline).

-

Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of orciprenaline that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Adenylyl Cyclase Activation Assay

This assay measures the functional consequence of β2-adrenergic receptor activation.

Protocol Outline:

-

Cell Culture and Treatment: Cells expressing the β2-adrenergic receptor are cultured and then treated with varying concentrations of orciprenaline.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Adenylyl Cyclase Reaction: The cell lysate is incubated with ATP and other necessary cofactors.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The concentration-response curve for orciprenaline-stimulated cAMP production is generated to determine the potency (EC50) and efficacy of the compound.

Conclusion

References

- 1. Comparison of the protective effect of orciprenaline with an orciprenaline-oxymetazoline combination on experimental bronchospasm in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The actions of orciprenaline and protokylol on guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Orciprenaline Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and pharmacokinetics of orciprenaline in various animal species and man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Metaproterenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaproterenol, also known as orciprenaline, is a moderately selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other conditions characterized by reversible bronchospasm. This technical guide provides a comprehensive overview of the chemical structure of this compound and details established synthetic pathways for its preparation. The document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthesis and its mechanism of action to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound is a phenylethanolamine derivative with the systematic IUPAC name 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol.[1] Its chemical structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted at the 5-position with a 1-hydroxy-2-(isopropylamino)ethyl side chain. This structure is pivotal to its pharmacological activity, allowing it to interact with and activate β2-adrenergic receptors.

| Identifier | Value |

| IUPAC Name | 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol |

| Chemical Formula | C11H17NO3 |

| Molecular Weight | 211.26 g/mol [1] |

| CAS Number | 586-06-1[1] |

| Synonyms | Orciprenaline, Alupent, Metaprel |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from 3,5-dihydroxyacetophenone. A common synthetic strategy involves the protection of the phenolic hydroxyl groups, followed by bromination, amination, reduction, and final deprotection.

Logical Workflow of this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxyacetophenone (Protection)

This initial step protects the reactive hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers to prevent unwanted side reactions in subsequent steps.

-

Materials:

-

3,5-Dihydroxyacetophenone

-

Benzyl chloride

-

Anhydrous potassium carbonate (K2CO3)

-

Acetone

-

Methanol

-

-

Procedure:

-

To a reaction vessel, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.

-

Stir the mixture at room temperature and add benzyl chloride (2.2 eq).

-

Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.

-

| Reactant | Molar Ratio | Typical Yield |

| 3,5-Dihydroxyacetophenone | 1.0 | 80-85% |

| Benzyl chloride | 2.2 | |

| Anhydrous K2CO3 | 2.5 |

Step 2: Synthesis of α-Bromo-3,5-dibenzyloxyacetophenone (Bromination)

The protected acetophenone is then brominated at the α-carbon position.

-

Materials:

-

3,5-Dibenzyloxyacetophenone

-

Copper(II) bromide (CuBr2)

-

Chloroform

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3,5-dibenzyloxyacetophenone (1.0 eq) in a mixture of chloroform and ethyl acetate.

-

Add copper(II) bromide (2.1 eq) to the solution.

-

Heat the mixture to 50°C and stir for 5 hours.

-

After the reaction is complete, filter the mixture and wash the filtrate with concentrated hydrochloric acid.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield α-bromo-3,5-dibenzyloxyacetophenone.

-

Step 3: Synthesis of 2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone (Amination)

The α-bromo ketone undergoes nucleophilic substitution with isopropylamine to introduce the amino group.

-

Materials:

-

α-Bromo-3,5-dibenzyloxyacetophenone

-

Isopropylamine

-

Acetonitrile

-

-

Procedure:

-

Dissolve α-bromo-3,5-dibenzyloxyacetophenone (1.0 eq) in acetonitrile.

-

Add isopropylamine (3.0 eq) dropwise to the solution.

-

Heat the reaction mixture to 65°C and maintain for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 4: Synthesis of 1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol (Reduction)

The ketonic group of the α-amino ketone is stereoselectively reduced to a hydroxyl group.

-

Materials:

-

2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone

-

Sodium borohydride (NaBH4) or Potassium borohydride (KBH4)

-

Ethanol

-

-

Procedure:

-

Dissolve 2-(isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone (1.0 eq) in ethanol.

-

Cool the solution to 0-5°C in an ice bath.

-

Add sodium borohydride or potassium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer and evaporate the solvent to obtain the protected amino alcohol.

-

Step 5: Synthesis of this compound (Deprotection)

The final step involves the removal of the benzyl protecting groups by catalytic hydrogenation to yield this compound.

-

Materials:

-

1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the protected amino alcohol (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation with hydrogen gas (at atmospheric or slightly elevated pressure) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

Mechanism of Action and Signaling Pathway

This compound functions as a β2-adrenergic receptor agonist.[2] Its therapeutic effect in bronchospasm is primarily due to the relaxation of bronchial smooth muscle. This is achieved through the activation of a specific intracellular signaling cascade.

Upon binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells, this compound initiates a conformational change in the receptor. This activated receptor then stimulates the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, resulting in bronchodilation.

This compound Signaling Pathway

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound. The outlined synthetic pathway, starting from 3,5-dihydroxyacetophenone, represents a viable and well-documented route for its preparation. The provided experimental protocols, while adaptable, offer a solid foundation for laboratory synthesis. Furthermore, the elucidation of its mechanism of action and signaling pathway underscores the molecular basis for its therapeutic efficacy as a bronchodilator. This comprehensive information serves as a valuable resource for professionals engaged in the research and development of adrenergic receptor agonists and related pharmaceuticals.

References

Early Clinical Studies on the Bronchodilatory Effects of Metaproterenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies that established the bronchodilatory effects of metaproterenol. This compound, also known as orciprenaline, is a moderately selective beta-2 adrenergic receptor agonist that has been utilized in the treatment of asthma and other reversible obstructive airway diseases.[1] Its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][3] This document synthesizes quantitative data, details experimental protocols, and visualizes key pathways and workflows from foundational clinical trials to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways.[2][3] This stimulation activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm and improving airflow.[2][4] While considered selective for beta-2 receptors, this compound can exhibit some effects on beta-1 receptors, particularly at higher doses, which can lead to cardiovascular side effects.[2][4]

Signaling Pathway of this compound

Efficacy in Acute Asthma: Dose-Response Studies

Early clinical trials focused on establishing the optimal dose of this compound for achieving effective bronchodilation while minimizing adverse effects. A notable double-blind, randomized study in 100 children aged 6 to 12 with acute asthma investigated nebulized this compound at doses of 5 mg, 10 mg, and 15 mg compared to saline placebo.[5] The most significant improvements in Forced Expiratory Volume in one second (FEV1) and Forced Expiratory Flow between 25% and 75% of vital capacity (FEF25-75%) were observed with the 5 mg and 10 mg doses.[5] Interestingly, the 15 mg dose resulted in less pronounced bronchodilation.[5]

Another study involving 60 asthmatic children aged six to twelve evaluated nebulized doses of 0.1 ml (5 mg), 0.2 ml (10 mg), and 0.3 ml (15 mg) of a 5% this compound solution against a placebo.[1] All active doses produced significantly greater improvements in FEV1 and FEF25-75% compared to placebo, with no significant differences in efficacy between the different this compound doses.[1] However, a dose-dependent increase in side effects was noted, suggesting that the 5 mg dose provided a favorable balance of efficacy and tolerability.[1]

| Dose-Response Study in Pediatric Acute Asthma | Patient Population | Interventions | Key Findings | Adverse Effects |

| Study 1 [5] | 100 children (6-12 years) with acute asthma | Nebulized saline, 5 mg, 10 mg, or 15 mg this compound | Optimal FEV1 and FEF25-75% improvement at 5 mg and 10 mg. 15 mg dose was less effective. | Pulse rate was significantly higher with 10 mg and 15 mg doses compared to 5 mg. |

| Study 2 [1] | 60 children (6-12 years) with acute bronchospasm | Nebulized placebo, 5 mg, 10 mg, or 15 mg this compound | All this compound doses were superior to placebo in improving FEV1 and FEF25-75%, with no significant difference between doses. | A significant relationship was observed between dose and the incidence of side effects. |

Comparative Efficacy: this compound vs. Other Bronchodilators

Several early studies compared the efficacy and safety of this compound with other sympathomimetic amines, most notably isoproterenol. In a double-blind, crossover study involving nine asthmatic patients and 13 patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated a statistically significant longer duration of effect and a greater magnitude of FEV1 response compared to isoproterenol when administered via intermittent positive pressure breathing (IPPB).[6] A separate study with 21 asthmatic patients found that while both this compound and isoproterenol produced favorable responses within 30 seconds, this compound had a significantly more prolonged action on both small and large airways.[7]

Another double-blind study compared nebulized this compound with an isoetharine-phenylephrine solution. This compound's duration of effect, defined as at least a 15% increase in FEV1, averaged four hours, significantly longer than the one-hour duration observed with the isoetharine solution.[8]

| Comparative Clinical Trials | Patient Population | Interventions | Key Findings |

| This compound vs. Isoproterenol [6] | 9 asthma patients, 13 COPD patients | This compound, 0.5% isoproterenol, and placebo via IPPB | This compound showed a significantly longer duration and greater magnitude of FEV1 response than isoproterenol. |

| This compound vs. Isoproterenol and Terbutaline [7] | 21 asthma patients | Aerosolized isoproterenol, this compound, and terbutaline | This compound demonstrated a significantly prolonged action on airways compared to isoproterenol. |

| This compound vs. Isoetharine-Phenylephrine [8] | Not specified | 0.3 ml this compound vs. 0.5 ml isoetharine-phenylephrine via IPPB | The average duration of a ≥15% FEV1 increase was 4 hours for this compound vs. 1 hour for the isoetharine solution (P = 0.01). |

Impact of Administration Route: Oral vs. Inhaled

The route of administration was found to significantly influence both the efficacy and side effect profile of this compound. A double-blind, randomized crossover study in 17 asthmatic patients compared a 20 mg oral tablet, five puffs of aerosolized this compound (totaling 3.25 mg), a combination of both, and placebos.[9] The bronchodilator response, as measured by FEV1, was significantly greater with the aerosol and the combined regimen compared to the oral and placebo treatments.[9] Side effects such as tremor and palpitations were common with oral administration but absent with the aerosol route.[9][10]

Another study involving 20 subjects with stable asthma also found that the combination of inhaled and oral this compound produced a greater degree of bronchodilation than either route alone.[10] Oral this compound was associated with a small but significant increase in pulse rate and systolic blood pressure, as well as sensations of tremor and palpitation.[10]

| Oral vs. Inhaled this compound | Patient Population | Interventions | Efficacy (FEV1) | Side Effects |

| Study 1 [9] | 17 asthma patients | 20 mg oral tablet, 3.25 mg aerosol, combination, placebo | Aerosol and combination regimens were significantly superior to oral and placebo. | Frequent with oral medication, absent after aerosol. |

| Study 2 [10] | 20 stable asthma patients | Inhaled this compound, oral this compound, combination | Combination therapy resulted in the greatest bronchodilation. | Inhaled route had no significant side effects. Oral route was associated with increased pulse rate, systolic blood pressure, tremor, and palpitations. |

Experimental Protocols: A Methodological Overview

The early clinical studies of this compound, while varying in specific details, generally followed a structured experimental workflow.

Generalized Experimental Workflow

Patient Selection: Participants were typically diagnosed with bronchial asthma or other forms of reversible airway obstruction.[11][12] Entry criteria often included a baseline FEV1 below a certain percentage of the predicted normal value, for instance, less than 80%.[1]

Study Design: Many of the pivotal early studies employed a double-blind, placebo-controlled design.[5][12][13] Both crossover and parallel-group designs were utilized. Crossover designs, where each patient received all treatments in a randomized order, were common for comparing different drugs or dosages.[6][10]

Drug Administration and Dosage:

-

Nebulized Solution: Dosages typically ranged from 5 mg to 15 mg of a 0.4% or 5% solution, often administered via a hand bulb nebulizer or through IPPB.[5][11]

-

Metered-Dose Inhaler (MDI): Each actuation typically delivered approximately 0.65 mg.[12]

-

Oral Tablets: The standard adult dosage was often 20 mg taken three to four times daily.[3]

Outcome Measures: The primary endpoint for efficacy was the improvement in pulmonary function.[11] Key parameters measured included:

-

Forced Vital Capacity (FVC)

-

Peak Expiratory Flow Rate (PEFR)[11]

-

Forced Expiratory Flow, mid-expiratory phase (FEF25-75%)[6]

-

Airway Resistance[6]

Safety assessments included the monitoring of vital signs (heart rate and blood pressure) and the recording of adverse events such as tremor, nervousness, and palpitations.[3][11]

Logical Comparison of Administration Routes

Conclusion

The early clinical studies on this compound were instrumental in defining its role as an effective bronchodilator for the management of asthma and other obstructive airway diseases. These foundational trials established its dose-response relationship, demonstrated its superiority in duration of action compared to isoproterenol, and clearly delineated the advantages of the inhaled route of administration over the oral route in terms of both efficacy and safety. The methodologies employed in these studies laid the groundwork for future research in bronchodilator therapy. This comprehensive overview provides valuable insights for researchers and drug development professionals, offering a historical perspective on the clinical evaluation of a key respiratory medication.

References

- 1. Dose-related effects of nebulized this compound in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sixty day trial of a new inhalant dosage form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aerosolized this compound compared to subcutaneous epinephrine in the emergency treatment of acute childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. This compound solution in the treatment of asthmatic patients by intermittent positive pressure breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlled clinical trial of a new dosage form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term this compound therapy in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of a rapid-sequence this compound protocol in the treatment of acute adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of inhaled this compound on exercise performance in patients with stable "fixed" airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 11. Double-blind, dose-response study of this compound inhalant solution in children with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive evaluation of this compound, a new bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

In-Vitro Pharmacological Profile of Metaproterenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol (also known as orciprenaline) is a sympathomimetic bronchodilator utilized in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its action as a beta-adrenergic receptor agonist.[1] This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of this compound, detailing its mechanism of action, receptor interaction, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is classified as a moderately selective beta-2 adrenergic agonist.[1] The pharmacological effects of beta-adrenergic agonist drugs, including this compound, are largely attributable to the stimulation of intracellular adenylyl cyclase through beta-adrenergic receptors. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1] While classified as a beta-2 selective agonist, some clinical evidence suggests that the concept of its enhanced beta-2 selectivity compared to the non-selective beta-agonist isoproterenol may not be strongly supported in clinical settings.[3]

Data Presentation: Receptor Binding and Functional Potency

A comprehensive search of publicly available scientific literature did not yield specific in-vitro quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound at beta-1 and beta-2 adrenergic receptors. To provide a relevant comparative context, the following table includes data for the well-characterized non-selective beta-agonist, Isoproterenol, which is structurally and pharmacologically similar to this compound.

| Compound | Receptor | Parameter | Value | Assay Type |

| This compound | β1-Adrenergic | Ki | Data Not Available | Radioligand Binding |

| β2-Adrenergic | Ki | Data Not Available | Radioligand Binding | |

| β1-Adrenergic | EC50 | Data Not Available | cAMP Accumulation | |

| β2-Adrenergic | EC50 | Data Not Available | cAMP Accumulation | |

| Isoproterenol | β1-Adrenergic | Ki | ~100-300 nM | Radioligand Binding |

| β2-Adrenergic | Ki | ~50-150 nM | Radioligand Binding | |

| β1-Adrenergic | EC50 | ~10-50 nM | cAMP Accumulation | |

| β2-Adrenergic | EC50 | ~1-10 nM | cAMP Accumulation |

Note: The provided values for Isoproterenol are approximate ranges compiled from various sources and are intended for comparative purposes only. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for beta-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target beta-adrenergic receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-labeled antagonist (non-specific binding).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for determining Functional Potency, EC50)

This protocol describes a functional assay to measure the ability of an agonist like this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to a Gs-coupled receptor.

Objective: To determine the half-maximal effective concentration (EC50) of an agonist for stimulating cAMP production.

Materials:

-

Whole cells expressing the target beta-adrenergic receptor (e.g., CHO or HEK293 cells)

-

Test agonist (this compound)

-

Stimulation buffer (e.g., HBSS or DMEM)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with a PDE inhibitor for a short period to prevent cAMP breakdown.

-

Agonist Stimulation: Add increasing concentrations of the test agonist (this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit. This typically involves a competitive immunoassay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.

-

Signal Measurement: Read the plate using a plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the cell-based assay into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound signaling cascade via the β2-adrenergic receptor.

Experimental Workflow for In-Vitro Characterization

Caption: Workflow for the in-vitro characterization of this compound.

References

- 1. This compound | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lack of evidence for beta-2 receptor selectivity: a study of this compound, fenoterol, isoproterenol, and epinephrine in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Metaproterenol Sulfate: A Technical Guide to its Physicochemical Properties for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaproterenol sulfate, also known as orciprenaline sulphate, is a selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other conditions involving bronchospasm.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound sulfate, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

This compound sulfate is a white to off-white, crystalline powder.[3] It is the sulfate salt of a racemic mixture of two optically active isomers.[4] Key quantitative physicochemical data are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties of this compound Sulfate

| Property | Value | Reference |

| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄ | [5] |

| Molecular Weight | 520.59 g/mol | [5] |

| Melting Point | 202-203 °C | [1] |

| Appearance | White to off-white, crystalline powder | [3] |

| Solubility | Freely soluble in water, slightly soluble in ethanol (96%), practically insoluble in methylene chloride. | [1] |

| pH (100 mg/mL solution) | 4.0 - 5.5 | [6] |

Table 2: Spectroscopic Data for this compound Sulfate

| Spectroscopic Technique | Expected Characteristics | Reference |

| UV-Visible (UV-Vis) Spectroscopy | An absorption maximum is reported at approximately 279 nm in solution.[7] A test for the impurity metaproterenone sulfate is conducted at 328 nm.[6] | |

| Infrared (IR) Spectroscopy | ATR-IR and Raman spectra are available for reference.[5][8] Expected peaks include: O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Predicted ¹H and ¹³C NMR spectra are available.[1][3] Expected ¹H NMR signals would correspond to aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene and methine protons of the isopropylamino group, and the hydroxyl and amine protons. Expected ¹³C NMR signals would correspond to the carbons of the dihydroxyphenyl ring, the carbon bearing the hydroxyl group, and the carbons of the isopropylamino side chain. |

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

This compound sulfate exerts its therapeutic effect by acting as a moderately selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.[9] Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle, causing bronchodilation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound sulfate, based on standard pharmaceutical testing procedures.

Determination of Melting Point

This protocol is based on the USP General Chapter <651> Melting Range or Temperature.

Methodology:

-

Apparatus: A capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound sulfate is packed into a capillary tube sealed at one end.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely melted are recorded as the melting range.

-

Determination of Solubility

This protocol describes a general method for determining the solubility of a pharmaceutical powder.

Methodology:

-

Apparatus: A constant temperature shaker bath, analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The container is placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of this compound sulfate in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.

-

Spectroscopic Analysis

a. UV-Visible Spectroscopy

Methodology:

-

Apparatus: A calibrated UV-Visible spectrophotometer.

-

Sample Preparation: A solution of this compound sulfate of known concentration is prepared in a suitable solvent (e.g., 0.1 N HCl or water).

-

Procedure:

-

The spectrophotometer is blanked with the solvent.

-

The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

The absorbance at the λmax can be used for quantitative analysis based on a standard curve.

-

b. Infrared Spectroscopy

Methodology:

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound sulfate powder is placed directly onto the ATR crystal.

-

Procedure:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample spectrum is then collected.

-

The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber, which is characteristic of the molecular bonds present.

-

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound sulfate for laboratory use. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. For definitive analysis, it is always recommended to perform experiments on the specific batch of material being used and to consult the relevant pharmacopeial monographs.

References

- 1. Orciprenaline sulfate(5874-97-5) 1H NMR [m.chemicalbook.com]

- 2. Orciprenaline Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Page loading... [guidechem.com]

- 4. ENANTIOSEPARATION OF ORCIPRENALINE, USING HPLC AND CHIRAL REAGENT BASED ON DFDNB - research journal [gyanvihar.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound Sulfate [drugfuture.com]

- 7. ijper.org [ijper.org]

- 8. This compound Sulfate | C22H36N2O10S | CID 441333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Orciprenaline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Interactions of Metaproterenol with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaproterenol, a short-acting β2-adrenergic receptor agonist, plays a significant role in the management of bronchospastic diseases. Its therapeutic effects are mediated through specific molecular interactions with the β2-adrenergic receptor, a class A G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of these interactions, detailing the quantitative pharmacology, experimental methodologies for characterization, and the structural basis of this compound's engagement with its receptor. The downstream signaling cascade initiated by this interaction is also elucidated. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of GPCR pharmacology and the development of novel therapeutics targeting the β2-adrenergic receptor.

Introduction

This compound, also known as orciprenaline, is a sympathomimetic amine that exhibits selectivity for β2-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the bronchial tree.[2] Activation of β2-adrenergic receptors by an agonist like this compound initiates a signaling cascade that results in bronchodilation, making it an effective treatment for asthma and other obstructive airway diseases.[1][3] Understanding the precise molecular interactions between this compound and the β2-adrenergic receptor is fundamental for the rational design of new and improved therapeutic agents with enhanced efficacy and safety profiles.

This guide will delve into the quantitative aspects of this compound's binding affinity and functional potency, provide detailed protocols for key in vitro assays, describe the critical amino acid residues involved in the drug-receptor interaction, and visualize the associated signaling pathways and experimental workflows.

Quantitative Pharmacology of this compound

The interaction of this compound with the β2-adrenergic receptor can be quantified by its binding affinity (K_d_ or K_i_) and its functional efficacy (EC_50_ and E_max_). These parameters are crucial for characterizing the potency and maximal effect of the drug.

| Ligand | Receptor/Cell Line | Binding Affinity (K_d_ or K_i_) | Functional Efficacy (EC_50_) | Maximal Response (E_max_) (% of Isoproterenol) | Reference |

| This compound | Human β2-adrenoceptor (CHO-K1 cells) | Log K_D_ = -5.51 | Log EC_50_ = -7.29 ± 0.02 | 102.7 ± 3.7 | [4] |

| Isoproterenol | Human β2-adrenoceptor (CHO-K1 cells) | - | Log EC_50_ = -8.90 ± 0.07 | 100 | [4] |

| Salbutamol | Human Airway Smooth Muscle Cells | - | EC_50_ = 0.6 µM | 19% | [5] |

| Terbutaline | Human Airway Smooth Muscle Cells | - | EC_50_ = 2.3 µM | 38% | [5] |

| Salmeterol | Human Airway Smooth Muscle Cells | - | EC_50_ = 0.0012 µM | 18% | [5] |

Table 1: Quantitative Pharmacological Data for this compound and other β2-Adrenergic Agonists. This table summarizes the binding affinity and functional efficacy data for this compound in comparison to other common β2-agonists. Data is compiled from studies using recombinant cell lines and primary human cells.

Molecular Interactions with the β2-Adrenergic Receptor Binding Pocket

The binding of this compound to the β2-adrenergic receptor occurs within a pocket formed by several transmembrane (TM) helices. While a co-crystal structure of this compound bound to the β2-adrenergic receptor is not publicly available, extensive research through site-directed mutagenesis and molecular modeling of other β2-agonists has identified key interacting residues.[6][7]

The interaction is characterized by:

-

Ionic Interaction: The protonated amine of this compound is thought to form a crucial salt bridge with the carboxylate side chain of Aspartic Acid 113 (Asp113) in TM3.[6] This interaction is a hallmark of aminergic GPCRs and is critical for anchoring the ligand in the binding pocket.

-

Hydrogen Bonding: The hydroxyl groups on the catechol-like ring of this compound are predicted to form hydrogen bonds with Serine 203 (Ser203) , Serine 204 (Ser204) , and Serine 207 (Ser207) located in TM5.[6][8] These interactions are vital for the agonistic activity of the molecule.

-

Hydrophobic Interactions: The aromatic ring of this compound likely engages in hydrophobic interactions with residues such as Phenylalanine 290 (Phe290) in TM6 and potentially Tyrosine 308 (Tyr308) in TM7, which contributes to the selectivity of β2-agonists.[6][9]

-

Chiral Recognition: The β-hydroxyl group on the ethanolamine side chain of this compound is expected to interact with Asparagine 293 (Asn293) in TM6, an interaction that is important for the stereoselectivity of the receptor.[6]

These interactions collectively stabilize this compound in the binding pocket, inducing a conformational change in the receptor that triggers downstream signaling.

Signaling Pathway of this compound at the β2-Adrenergic Receptor

Upon binding of this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[2] This initiates a well-defined signaling cascade resulting in bronchodilation.

Figure 1: this compound-Induced β2-Adrenergic Receptor Signaling Pathway. This diagram illustrates the sequence of events following this compound binding to the β2-adrenergic receptor, leading to the activation of the Gs protein, production of cAMP, activation of PKA, and ultimately, smooth muscle relaxation.

Experimental Protocols

The characterization of this compound's interaction with the β2-adrenergic receptor relies on robust in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d_ or K_i_) of this compound for the β2-adrenergic receptor. A common protocol involves competition binding with a radiolabeled antagonist, such as [³H]-CGP 12177.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor (e.g., from transfected CHO-K1 cells).

-

Radioligand: [³H]-CGP 12177.

-

Non-labeled competitor: this compound.

-

Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP 12177 (at a concentration near its K_d_), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-CGP 12177, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-CGP 12177, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for the β2-adrenergic receptor using a competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), providing a measure of its efficacy (EC_50_ and E_max_).

Materials:

-

Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or human airway smooth muscle cells).

-

This compound.

-

Isoproterenol (as a full agonist control).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound or isoproterenol to the wells in triplicate. Include a vehicle control (no agonist).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP detection kit.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC_50_ (the concentration of this compound that produces 50% of the maximal response) and the E_max_ (the maximal response) from the curve. Normalize the E_max_ of this compound to that of the full agonist, isoproterenol.

References

- 1. droracle.ai [droracle.ai]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Bronchodilation with Metaproterenol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction